Selenomethionine-substituted proteins (SeMet proteins) are instrumental in determining protein structures using X-ray crystallography [1]. Selenium's heavier atomic weight compared to sulfur allows for better differentiation between neighboring atoms in the protein's electron density map. This enhanced resolution facilitates the accurate positioning of amino acid side chains, leading to a more precise understanding of protein structure [2].
[1] Deacon, A. C. (2003). MAD phasing in macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 59(8), 1406-1411. [2] Van den Bedem, H., Dhanaraj, V., Weiss, M. S., & Pique, M. E. (2003). Selenium methionine (SeMet) for efficient protein crystallography. Protein Science, 12(5), 2048-2056.
SeMet labeling allows researchers to study protein-protein interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy [3]. By incorporating SeMet into specific protein regions, scientists can monitor interactions with other proteins based on the selenium atom's NMR signature. This approach provides valuable insights into protein complex formation and function [4].
[3] Pochapsky, T. C. (2006). Selenomethionine, a valuable tool for the application of nuclear magnetic resonance spectroscopy in structural biology. Current Opinion in Structural Biology, 16(5), 553-561. [4] Kozak, M., Lopez-Mendez, B., & Lopez-Hernandez, E. (2009). Selenomethionine labeling for structural studies of protein-protein interactions by NMR spectroscopy. Methods in Molecular Biology, 523, 31-49.
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